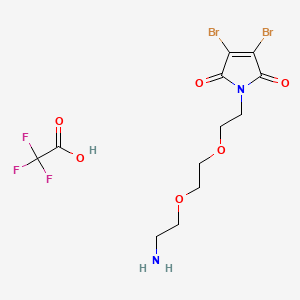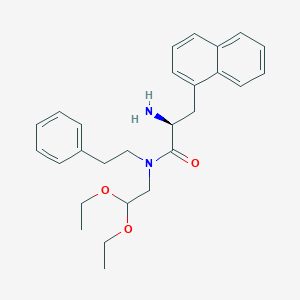
3,4-Dibromo-Mal-PEG2-Amine TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-Mal-PEG2-Amine TFA: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of a dibromomaleimide group and a primary amine. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-Mal-PEG2-Amine TFA involves the reaction of dibromomaleimide with a PEG-based amine. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic substitution of the bromine atoms by the amine group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Substitution Reactions: The dibromomaleimide group in 3,4-Dibromo-Mal-PEG2-Amine TFA allows for substitution reactions where the bromine atoms can be replaced by other nucleophiles, such as thiols, to form thioether bonds.
Amide Formation: The primary amine group can react with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions:
Bases: Used to deprotonate the amine group, facilitating nucleophilic substitution.
Carboxylic Acids/Activated Esters: React with the primary amine to form amides.
Major Products:
Thioether Bonds: Formed through substitution reactions with thiols.
Amides: Formed through reactions with carboxylic acids or activated esters.
科学的研究の応用
Chemistry: 3,4-Dibromo-Mal-PEG2-Amine TFA is used as a linker in the synthesis of PROTACs, which are valuable tools in chemical biology for studying protein function and degradation .
Biology: In biological research, this compound is used to create PROTACs that can selectively degrade target proteins, providing insights into protein function and potential therapeutic targets .
Medicine: The compound’s role in PROTAC synthesis has implications for drug discovery and development, particularly in targeting diseases caused by aberrant protein function .
Industry: In the pharmaceutical industry, this compound is used in the development of novel therapeutics based on protein degradation .
作用機序
The primary mechanism of action of 3,4-Dibromo-Mal-PEG2-Amine TFA is through its use as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The dibromomaleimide group allows for the formation of stable thioether bonds, while the PEG linker provides flexibility and solubility .
類似化合物との比較
3,4-Dibromo-Mal-PEG4-amine: Similar structure but with a longer PEG chain, providing increased solubility and flexibility.
3,4-Dibromo-Mal-PEG2-amine (non-TFA): The non-TFA form has similar biological activity but may differ in solubility and stability.
Uniqueness: 3,4-Dibromo-Mal-PEG2-Amine TFA is unique due to its optimal balance of solubility, stability, and reactivity, making it a preferred choice for PROTAC synthesis .
特性
IUPAC Name |
1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2N2O4.C2HF3O2/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13;3-2(4,5)1(6)7/h1-6,13H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVSSFASAOVDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2F3N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,4R)-3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8121401.png)




![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid](/img/structure/B8121451.png)


![(3aR,5R,6S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B8121472.png)

